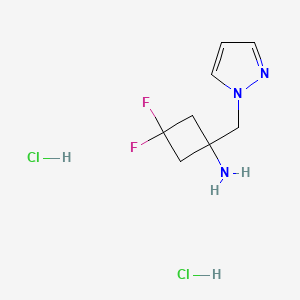

![molecular formula C18H20FNO3 B2529309 1-[(4-Fluorophenoxy)methyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline CAS No. 865546-37-8](/img/structure/B2529309.png)

1-[(4-Fluorophenoxy)methyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline

Vue d'ensemble

Description

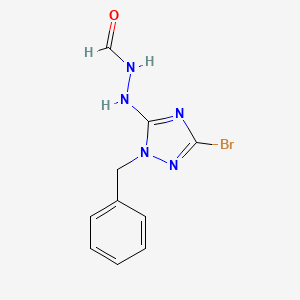

The compound "1-[(4-Fluorophenoxy)methyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline" is a derivative of the tetrahydroisoquinoline family, which is a group of compounds known for their diverse pharmacological activities. The presence of a 4-fluorophenoxy methyl group and methoxy groups at the 6 and 7 positions on the tetrahydroisoquinoline core structure suggests potential biological activity, which could be explored for therapeutic applications.

Synthesis Analysis

The synthesis of tetrahydroisoquinoline derivatives often involves multi-step reactions, including acylation, Bischler-Napieralski cyclization, and reduction processes. For instance, the synthesis of 1-chloromethyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride was achieved from 3,4-dimethoxy phenethylamine through these steps, with an overall yield of 41.1% . Similarly, the synthesis of other tetrahydroisoquinoline derivatives has been reported, which could provide insights into the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of tetrahydroisoquinoline derivatives has been studied using various techniques, including single-crystal X-ray diffraction. For example, the study of weak interactions in two 1,2-diaryl-1,2,3,4-tetrahydroisoquinoline derivatives revealed the influence of "organic fluorine" in crystal packing, which could be relevant for understanding the molecular structure of the compound .

Chemical Reactions Analysis

Tetrahydroisoquinoline derivatives can undergo various chemical reactions, including nitration, protection/deprotection of functional groups, and selective substitutions. These reactions are crucial for modifying the core structure to achieve desired pharmacological properties . The synthesis of pyrrolo[4,3,2-de]quinolines from 6,7-dimethoxy-4-methylquinoline, for example, involved nitration and reduction steps .

Physical and Chemical Properties Analysis

The physical and chemical properties of tetrahydroisoquinoline derivatives are influenced by their functional groups. Methoxylated derivatives have been evaluated for their affinity for apamin-sensitive binding sites, indicating the importance of methoxy groups in determining the binding affinity of these compounds . Additionally, the introduction of a fluorine atom can affect the compound's lipophilicity and molecular interactions, as seen in the study of weak interactions in crystal packing .

Applications De Recherche Scientifique

Therapeutic Potential in Various Diseases

1,2,3,4-Tetrahydroisoquinoline derivatives, including 1-[(4-Fluorophenoxy)methyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline, have been extensively studied for their therapeutic potential across a wide range of diseases. These compounds are known for their 'privileged scaffold', being naturally occurring and initially noted for neurotoxicity, but later on discovered for their protective roles against diseases like Parkinsonism through their endogenous forms in mammals. The therapeutic areas explored include cancer, malaria, central nervous system disorders, cardiovascular diseases, and metabolic disorders, with a significant focus on anticancer and CNS drug discovery (Singh & Shah, 2017).

Neuroprotective, Antiaddictive, and Antidepressant Properties

Studies have highlighted the compound's neuroprotective, antiaddictive, and antidepressant-like activities. 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ), a similar derivative, demonstrates neuroprotection in various neurodegenerative diseases of the central nervous system. Its mechanisms of action include MAO inhibition, free radical scavenging, and antagonism to the glutamatergic system. This compound shows potential as an antidepressant and antiaddictive drug in animal models, suggesting a broader scope for 1-[(4-Fluorophenoxy)methyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline in similar applications (Antkiewicz‐Michaluk et al., 2018).

Applications in Fluorescent Chemosensors

Another significant application of derivatives closely related to 1-[(4-Fluorophenoxy)methyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline is in the development of fluorescent chemosensors. These chemosensors are designed for the detection of various analytes, including metal ions and neutral molecules, showing high selectivity and sensitivity. This innovative application points towards the compound's potential utility in analytical chemistry and environmental monitoring (Roy, 2021).

Propriétés

IUPAC Name |

1-[(4-fluorophenoxy)methyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20FNO3/c1-21-17-9-12-7-8-20-16(15(12)10-18(17)22-2)11-23-14-5-3-13(19)4-6-14/h3-6,9-10,16,20H,7-8,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWLXVRYRDSZRJB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(NCCC2=C1)COC3=CC=C(C=C3)F)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601327081 | |

| Record name | 1-[(4-fluorophenoxy)methyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601327081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

43.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49677586 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

1-[(4-Fluorophenoxy)methyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline | |

CAS RN |

865546-37-8 | |

| Record name | 1-[(4-fluorophenoxy)methyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601327081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

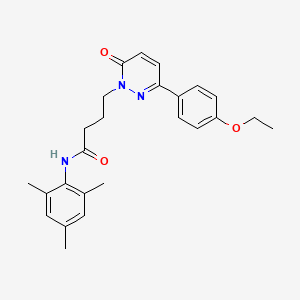

![N-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]-4-nitrobenzamide](/img/structure/B2529233.png)

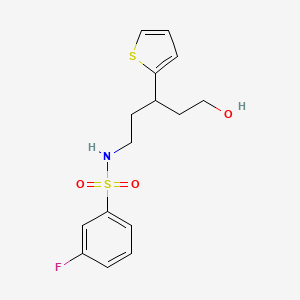

![1-(2,5-dimethoxyphenyl)-3-hydroxy-3-(4-nitrophenyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2529235.png)

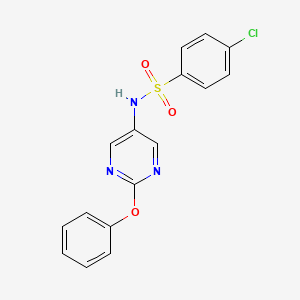

![1-[(2-chlorophenoxy)methyl]-4-nitro-1H-pyrazole](/img/structure/B2529236.png)

![2-chloro-N-(4,6-difluorobenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2529245.png)

![N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)thiophene-2-carboxamide](/img/structure/B2529249.png)